molecular formula C11H18ClN5O B12219579 N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12219579
M. Wt: 271.75 g/mol
InChI Key: CVXSGCAKVFPYEM-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethyl, methoxy, and methyl groups can be carried out through substitution reactions. For instance, the ethyl group can be introduced via alkylation using ethyl halides, while the methoxy group can be introduced through methylation using methanol and a suitable catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
  • N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
  • N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-4-16-7-9(6-13-16)5-12-10-8-15(2)14-11(10)17-3;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

CVXSGCAKVFPYEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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